Octahydropyrrolo[3,4-c]pyrrol-1-one
Description
Octahydropyrrolo[3,4-c]pyrrol-1-one is a bicyclic lactam featuring two fused pyrrolidine rings. This compound is structurally characterized by a saturated eight-membered ring system with a ketone functional group at position 1. The compound’s ChemSpider ID is 58185237, and its MDL number is listed as MFCD28714730 .
The structural distinction between the free base and its hydrochloride form lies in the presence of a chloride ion, which enhances solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
SYPKIQNBMOELDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C2CN1 |
Origin of Product |
United States |
Scientific Research Applications
Histamine H4 Receptor Modulators
One of the primary applications of octahydropyrrolo[3,4-c]pyrrol-1-one derivatives is as histamine H4 receptor ligands. These compounds have shown promise in treating various inflammatory disorders due to their ability to modulate the immune response. Specific conditions that may benefit from these compounds include:
- Asthma
- Allergic Rhinitis
- Inflammatory Bowel Disease
- Dermatitis
- Rheumatoid Arthritis
The histamine H4 receptor is predominantly expressed in eosinophils and mast cells, making it a target for therapies aimed at treating allergic and inflammatory diseases. Research indicates that these ligands can effectively reduce symptoms associated with these conditions by inhibiting inflammatory pathways .
Orexin Receptor Modulators
Disubstituted derivatives of this compound have been identified as orexin receptor modulators. These compounds are particularly relevant for conditions related to sleep disorders, such as insomnia. By influencing orexin pathways, they can help regulate wakefulness and sleep patterns, offering a potential therapeutic avenue for treating sleep-related issues .
Nicotinic Acetylcholine Receptor Ligands
Research has demonstrated that this compound derivatives can selectively bind to nicotinic acetylcholine receptors, specifically the α4β2 and α7 subtypes. This selectivity is crucial for developing treatments for neurodegenerative diseases and cognitive disorders . The structure of these compounds allows them to modulate receptor activity effectively, which can lead to improvements in cognitive function and memory.
Allosteric Modulators of mGlu1
Recent studies have characterized this compound as a negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). This property suggests its potential use in treating conditions like anxiety and depression by fine-tuning glutamatergic signaling in the central nervous system .
Synthesis and Chemical Properties
The synthesis of this compound derivatives often involves green chemistry methods that enhance sustainability while producing highly functionalized compounds. For instance, novel derivatives synthesized using subcritical water have exhibited promising antimycobacterial and antifungal activities . This approach not only improves yield but also minimizes environmental impact.
Summary of Findings
The applications of this compound span several therapeutic areas:
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Histamine H4 Receptor | Asthma, Allergic Rhinitis | Reduced inflammation |
| Orexin Receptor | Insomnia | Improved sleep regulation |
| Nicotinic Receptors | Neurodegenerative diseases | Enhanced cognitive function |
| mGlu1 Modulation | Anxiety, Depression | Fine-tuned neurotransmitter signaling |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride with structurally related bicyclic lactams:
| Compound Name | Molecular Formula | Molecular Weight (Da) | CAS Number | Key Functional Groups | Ring Saturation |
|---|---|---|---|---|---|
| Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride | C₇H₁₃ClN₂O | 176.644 | 1803589-46-9 | Ketone, tertiary amine | Fully saturated |
| Piperidone (2-Piperidone) | C₅H₉NO | 99.13 | 675-20-7 | Ketone | Partially unsaturated |
| Quinuclidin-3-one | C₇H₁₁NO | 125.17 | 3731-52-0 | Ketone | Fully saturated |
| Pyrrolidin-2-one | C₄H₇NO | 85.10 | 616-45-5 | Ketone | Fully saturated |
Key Observations :
- Ring Saturation : Unlike piperidone (a six-membered lactam with partial unsaturation), Octahydropyrrolo[3,4-c]pyrrol-1-one derivatives are fully saturated, which enhances their conformational stability and resistance to oxidation .
- Functional Groups : The hydrochloride form introduces ionic character, distinguishing it from neutral lactams like pyrrolidin-2-one. This property improves aqueous solubility, a critical factor in drug formulation .
Physicochemical Properties
- Solubility : The hydrochloride salt exhibits higher water solubility compared to quinuclidin-3-one, a bicyclic lactam lacking ionic substituents.
- Thermal Stability: Fully saturated bicyclic systems (e.g., Octahydropyrrolo derivatives) generally demonstrate higher thermal stability than monocyclic lactams like pyrrolidin-2-one due to reduced ring strain.
Pharmacological Relevance
- Bioactivity : Bicyclic lactams like this compound are explored as scaffolds for kinase inhibitors and neurotransmitter analogs. For example, their rigidity mimics natural alkaloids, enabling selective binding to biological targets.
- Comparative Toxicity : Preliminary studies suggest lower hepatotoxicity for saturated bicyclic lactams compared to aromatic heterocycles (e.g., indole derivatives), though further validation is required.
Preparation Methods
Salt Formation
cis-Octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride is prepared by treating the free base with HCl gas in diethyl ether, achieving 97% purity (CAS: 1820581-34-7).
Functionalization
The carbonyl group undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to produce tertiary alcohols, useful in medicinal chemistry.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 3.15–3.45 (m, 4H, CH₂), δ 4.20 (s, 1H, NH) | |
| HPLC | Retention time: 8.2 min (C18 column) | |
| MS (ESI+) | m/z 153.1 [M+H]⁺ |
Challenges and Optimization
-
Byproduct suppression : Over-cyclization products are minimized by controlling reaction stoichiometry (diamine:anhydride ratio 1:1.05).
-
Catalyst recycling : ZnCl₂ recovery via aqueous extraction improves cost-efficiency.
-
Solvent selection : Switching from DCM to cyclopentyl methyl ether reduces environmental impact.
Emerging Techniques
Recent advances include photoredox-catalyzed cyclizations, enabling room-temperature reactions with visible light activation (preliminary yield: 68%) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Octahydropyrrolo[3,4-c]pyrrol-1-one and its derivatives, considering yield and purity?
- Methodological Answer :
- Route Optimization : Use xylene as a solvent with chloranil (1.4 mmol) for dehydrogenation reactions, followed by NaOH wash and recrystallization from methanol to achieve high purity .
- Derivative Synthesis : For disubstituted derivatives (e.g., methyl ketones), employ regioselective alkylation or acylation at the pyrrolidine nitrogen, validated by Jiangsu Nhwa Pharmaceutical’s patent (CN202211476737.1) .
- Yield Improvement : Monitor reaction progress via TLC or HPLC, adjusting reflux duration (25–30 hours) to minimize side products .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- NMR Analysis : Assign stereochemistry using - and -NMR, focusing on coupling constants for fused bicyclic systems (e.g., δ 1.8–2.5 ppm for bridgehead protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formulas (e.g., CHNO, MW 310.3970) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm) and hydroxyl groups (~3200 cm) to confirm ketone or substituted quinoline moieties .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Classify the compound under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) and avoid contact with strong acids/bases to prevent decomposition into toxic fumes .
- Storage : Store in sealed containers at room temperature, away from incompatible materials (oxidizing agents) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for CNS drug development?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., ethyl or aryl groups) to enhance blood-brain barrier penetration, as demonstrated in orexin-2 receptor antagonists like JNJ-42847922 .
- Functional Group Impact : Replace the ketone group with a carboxylic acid to improve solubility, as seen in analogs targeting anti-inflammatory activity .
- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to correlate substituent positions (e.g., quinoline moieties) with receptor binding affinities .
Q. How can contradictory toxicity data (e.g., acute toxicity classifications vs. insufficient toxicological profiles) be resolved for this compound?
- Methodological Answer :
- Data Validation : Conduct OECD Guideline 423 tests to confirm acute oral toxicity (LD > 300 mg/kg for Category 4) .
- Gap Analysis : Cross-reference SDS limitations (e.g., "no data available" for skin irritation ) with in vitro assays (e.g., EpiDerm™ for dermal toxicity).
- Risk Assessment : Prioritize in vivo studies only after confirming stability (no hazardous decomposition under physiological conditions ).
Q. What experimental strategies are effective for assessing the metabolic stability of this compound derivatives in preclinical studies?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (CL). Monitor CYP450 interactions via LC-MS/MS .
- Isotope Labeling : Incorporate -labels at the methyl ketone position to track metabolic pathways .
- Species Comparison : Compare metabolic profiles across species to identify interspecies variability .
Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis at acidic/basic pH) using Gaussian or GROMACS .
- Quantum Mechanical (QM) Calculations : Calculate bond dissociation energies (BDEs) for the bicyclic core to identify labile sites .
- Experimental Correlation : Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) across labs .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized quinoline byproducts) that reduce yield .
- Scale-Up Adjustments : Optimize stirring rate and heating uniformity for larger batches to mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
